2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide
Description
2-Chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide is a chloroacetamide derivative featuring a morpholine-4-carbonyl moiety attached to a phenylmethyl group. This compound is structurally characterized by:
- A chloroacetamide backbone (Cl-CH2-C(O)-NH-), which is common in agrochemicals, pharmaceuticals, and corrosion inhibitors.
- A 4-(morpholine-4-carbonyl)benzyl group, where the morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is connected via a carbonyl group to the phenyl ring.
The morpholine-4-carbonyl group enhances hydrogen-bonding capacity and electronic effects, influencing solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-chloro-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-9-13(18)16-10-11-1-3-12(4-2-11)14(19)17-5-7-20-8-6-17/h1-4H,5-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVFYJRODYKPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Route
Starting Materials : The synthesis begins with 4-(morpholine-4-carbonyl)phenylamine and chloroacetyl chloride.
Reaction Conditions : The reaction is typically conducted in a suitable solvent such as acetic acid or dichloromethane.
-
- Add chloroacetyl chloride to a solution of 4-(morpholine-4-carbonyl)phenylamine in the chosen solvent.
- Stir the mixture under appropriate conditions (e.g., temperature and time) to facilitate the reaction.
- After completion, isolate the product through techniques like filtration and washing.
Specific Conditions and Reagents
| Reagent | Role | Conditions |
|---|---|---|
| Chloroacetyl chloride | Reactant | Slow addition to the amine solution |
| 4-(Morpholine-4-carbonyl)phenylamine | Reactant | Dissolved in a suitable solvent |
| Acetic acid or CH2Cl2 | Solvent | Maintains reaction environment |
| Temperature | Control | Typically around room temperature or slightly elevated |
| Time | Control | Several hours or overnight |
Purification and Isolation
After the reaction, the crude product is purified using methods such as recrystallization or column chromatography. The choice of purification method depends on the desired purity and the presence of impurities.
Research Findings and Challenges
Research on the synthesis of this compound highlights the importance of optimizing reaction conditions to achieve high yields and purity. Challenges include controlling the reaction temperature and selecting appropriate solvents to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thiols.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide exhibit anticancer properties. A study published in Cancer Letters demonstrated that derivatives of acetamides can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The morpholine moiety is known to enhance bioavailability and target specificity, making this compound a candidate for further investigation in cancer therapeutics .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. A study highlighted its effectiveness against various bacterial strains, suggesting that the chlorinated acetamide structure contributes to its antibacterial activity. The mechanism may involve disruption of bacterial cell membrane integrity or inhibition of essential enzymatic pathways .
1. Mechanism of Action
The proposed mechanisms for the biological activity of this compound involve interactions with specific cellular targets. For instance, its ability to inhibit certain kinases implicated in cancer progression has been documented, suggesting a pathway for therapeutic intervention .
2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the morpholine ring or the acetamide group can significantly alter biological activity. Research indicates that varying substituents on the phenyl ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Electronic Effects : The morpholine-4-carbonyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing sulfonyl group in .
- Hydrogen Bonding: Morpholine derivatives (e.g., ) exhibit higher hydrogen bond acceptor counts (4–5) than dimethylamino or ethoxyphenoxy analogs, enhancing solubility in polar solvents.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Polarity : The target compound’s morpholine-4-carbonyl group increases polarity (TPSA ~90 Ų) compared to methylsulfonyl (81.3 Ų) or fluorobenzyl (46.2 Ų) derivatives.
- Lipophilicity : LogP values suggest moderate lipophilicity (~2.1), making it suitable for membrane penetration in drug design, though less than acryloyl-containing analogs (LogP ~3.0) .
Biological Activity
2-Chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide is an organic compound that belongs to the class of phenylmorpholines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chloro group and a morpholine ring connected to a phenyl group through a carbon-nitrogen bond. The synthesis typically involves:
- Formation of the Benzyl Intermediate : Reacting 4-(morpholin-4-ylcarbonyl)benzyl chloride with a base.
- Acylation Reaction : Subjecting the intermediate to acylation with chloroacetyl chloride in the presence of triethylamine.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
- Modulation of Receptor Signaling Pathways : It can affect receptor activity, leading to altered cellular responses.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study on related chloroacetamides showed:
- Effective Against Gram-positive Bacteria : The compound was particularly effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Moderate Activity Against Yeast : It also showed effectiveness against Candida albicans but was less effective against Gram-negative bacteria like Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides, including this compound, varies with the position of substituents on the phenyl ring. Compounds bearing halogenated groups at specific positions demonstrated higher lipophilicity, enhancing their ability to penetrate cell membranes and exert antimicrobial effects .
Study 1: Antimicrobial Testing
In a comparative study involving various chloroacetamides, this compound was tested against standard strains:
- Tested Organisms : E. coli, S. aureus, MRSA, and C. albicans.
- Results : The compound met Lipinski’s rule of five criteria and exhibited significant antimicrobial activity, particularly against Gram-positive bacteria with MIC values indicating effective concentrations for inhibition .
Study 2: QSAR Analysis
A quantitative structure-activity relationship (QSAR) analysis revealed that the presence of specific functional groups significantly influences the biological activity of chloroacetamides. The study indicated that compounds with enhanced lipophilicity and proper electronic properties were more likely to exhibit potent antimicrobial effects .
Comparative Analysis
| Compound Name | Structure | Antimicrobial Activity | Notable Features |
|---|---|---|---|
| This compound | Chemical Structure | Effective against Gram-positive bacteria; moderate against yeast | Contains chloro and morpholine groups |
| 2-Chloro-N-[4-(morpholin-4-yl)phenyl]acetamide | Similar | Lower efficacy compared to above | Lacks carbonyl group |
| 2-Chloro-N-{[3-bromophenyl]methyl}acetamide | Different substitution | High efficacy against Gram-positive bacteria | Enhanced lipophilicity |
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide?
A typical synthesis involves reacting 4-(morpholine-4-carbonyl)benzylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) at 0–5°C. The product is isolated via precipitation or recrystallization from ethanol . Key considerations include maintaining anhydrous conditions to prevent hydrolysis of the chloroacetamide group and monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirm structural integrity by analyzing H and C chemical shifts, particularly for the morpholine carbonyl (δ ~165–170 ppm) and chloroacetamide protons (δ ~4.0–4.3 ppm) .
- IR Spectroscopy : Identify key functional groups, such as the amide C=O stretch (~1650 cm) and morpholine C-O-C vibrations (~1100 cm) .
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding) for structural validation .
Q. What are the recommended solvents and purification methods for this compound?
- Solubility : Use DMF, DMSO, or dichloromethane for reactions; ethanol or methanol for recrystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Monitor for byproducts like hydrolyzed acetamide derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Temperature Control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions .
- Solvent Selection : Use DMF for enhanced solubility of intermediates, or switch to THF for faster reaction kinetics .
- Catalysis : Explore mild bases (e.g., DMAP) to accelerate amide bond formation without degrading sensitive functional groups .
Q. How should conflicting data in spectroscopic analysis be addressed?
- NMR Discrepancies : Compare experimental shifts with computed DFT values (e.g., using Gaussian) to confirm assignments .
- Crystallographic Variations : Analyze packing interactions (e.g., N–H···O hydrogen bonds) that may cause polymorphism, as seen in related acetamide derivatives .
Q. What computational methods are effective for predicting biological activity?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (AChE) or monoamine oxidase (MAO), leveraging the morpholine moiety’s affinity for enzyme active sites .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using descriptors like logP and polar surface area .
Q. What strategies validate enzyme inhibition mechanisms involving this compound?
Q. How can researchers design analogs with improved pharmacokinetic properties?
Q. How can discrepancies in biological assay results be resolved?
- Assay Standardization : Normalize data using positive controls (e.g., donepezil for AChE inhibition) and replicate experiments across cell lines .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
